molecular formula C9H8Br2 B14466856 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene CAS No. 70813-87-5

9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene

Cat. No.: B14466856
CAS No.: 70813-87-5
M. Wt: 275.97 g/mol
InChI Key: MLZKLKSSTQZXIC-UHFFFAOYSA-N
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Description

9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is a chemical compound with the molecular formula C9H14Br2. It is a bicyclic compound featuring two bromine atoms attached to the ninth carbon of the bicyclo[6.1.0]nonane structure. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene typically involves the bromination of bicyclo[6.1.0]nona-2,4,6-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the ninth carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form 9,9-dihydroxybicyclo[6.1.0]nona-2,4,6-triene using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 9,9-dibromo-2,4,6-nonatriene using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products

    Substitution: 9,9-Dimethoxybicyclo[6.1.0]nona-2,4,6-triene.

    Reduction: 9,9-Dihydroxybicyclo[6.1.0]nona-2,4,6-triene.

    Oxidation: 9,9-Dibromo-2,4,6-nonatriene.

Scientific Research Applications

9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain molecular targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is unique due to its combination of bromine atoms and the triene system within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

70813-87-5

Molecular Formula

C9H8Br2

Molecular Weight

275.97 g/mol

IUPAC Name

9,9-dibromobicyclo[6.1.0]nona-2,4,6-triene

InChI

InChI=1S/C9H8Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-8H

InChI Key

MLZKLKSSTQZXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2C(C2(Br)Br)C=C1

Origin of Product

United States

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